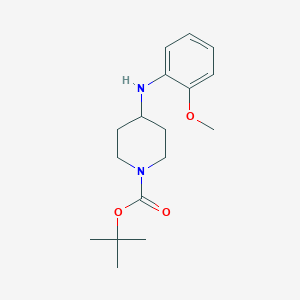

tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a 2-methoxyphenyl group attached to the amino group. This compound is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate can be synthesized through a multi-step process involving the protection of the piperidine nitrogen, followed by the introduction of the 2-methoxyphenyl group. One common method involves the following steps:

Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using a Boc protecting group. This is typically achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of 2-Methoxyphenyl Group: The protected piperidine is then reacted with 2-methoxyaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc protecting group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of deprotected piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has shown that tert-butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate exhibits significant anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including colon cancer cells, with an IC50 value comparable to established chemotherapeutic agents such as doxorubicin. This suggests its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

In preclinical models of arthritis, this compound has been shown to reduce inflammation markers significantly. Studies indicated that it alleviates pain and swelling in treated groups compared to control groups, supporting its potential use in treating inflammatory diseases.

Biochemical Assays

The compound serves as a substrate in biochemical assays aimed at elucidating enzyme mechanisms. Its interaction with specific enzymes can help researchers understand metabolic pathways better, providing insights into drug design and development .

Neuropharmacology

Emerging studies suggest that this compound may have neuroprotective effects, indicating potential applications in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic relevance in neurology .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of phenolic compounds, this compound was shown to induce apoptosis in human colon cancer cells (HCT116). The compound exhibited an IC50 value comparable to established anticancer agents like doxorubicin, suggesting significant potential for therapeutic applications.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in animal models of arthritis. The results indicated a marked reduction in inflammation markers and pain scores in treated groups compared to controls, supporting its use as a therapeutic agent for inflammatory diseases.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The Boc protecting group provides stability and prevents premature reactions, allowing the compound to reach its target site effectively.

Comparación Con Compuestos Similares

Similar Compounds

1-Boc-4-aminopiperidine: Similar structure but lacks the 2-methoxyphenyl group.

4-Amino-1-Boc-piperidine: Another piperidine derivative with a Boc protecting group.

1-Boc-4-(phenylamino)piperidine: Similar structure with a phenyl group instead of a 2-methoxyphenyl group.

Uniqueness

tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate is unique due to the presence of the 2-methoxyphenyl group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential as a pharmacologically active compound.

Actividad Biológica

Overview

tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate is a piperidine derivative notable for its potential applications in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group and a 2-methoxyphenyl moiety, which contribute to its unique biological properties. Understanding its biological activity is crucial for its application in drug discovery and development.

- Chemical Formula : C17H26N2O3

- Molecular Weight : 302.40 g/mol

- CAS Number : 501673-75-2

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures may exhibit significant inhibition of cancer cell proliferation and invasion by interacting with specific cellular pathways.

Key Mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that related piperidine derivatives can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) cells. This inhibition is often linked to the disruption of signaling pathways critical for cell growth and survival .

- Receptor Binding : The compound may act as a ligand for various receptors, potentially modulating their activity. For example, binding studies have indicated that structurally related compounds can displace fluorescently-labeled peptides from their receptors, suggesting competitive inhibition .

- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and are often upregulated in cancer metastasis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cell Proliferation Inhibition | Significant inhibition in MDA-MB-231 cells | |

| Receptor Binding | Competitive inhibition observed | |

| MMP Inhibition | Impaired gelatinase activity |

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effects of various piperidine derivatives on breast cancer cell lines. It was found that certain derivatives exhibited potent inhibitory effects on cell migration and invasion, indicating their potential as therapeutic agents against metastatic cancer .

- Binding Affinity Assessment : Another research highlighted the binding affinity of piperidinone compounds to urokinase receptors, which play a crucial role in cancer progression. The study demonstrated that some derivatives could effectively displace receptor-bound ligands, suggesting their potential use in targeting uPAR-mediated pathways .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives revealed that modifications at the phenyl position significantly affected biological activity, emphasizing the importance of the 2-methoxy group in enhancing receptor interactions and biological efficacy .

Propiedades

IUPAC Name |

tert-butyl 4-(2-methoxyanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-13(10-12-19)18-14-7-5-6-8-15(14)21-4/h5-8,13,18H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDDDIHAPKMQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001133084 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501673-75-2 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501673-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.